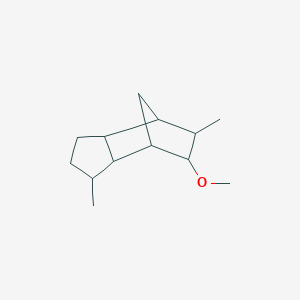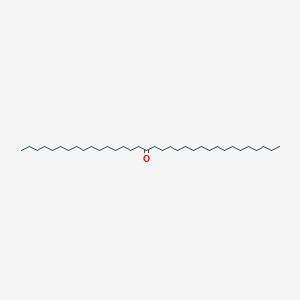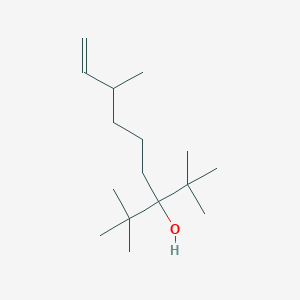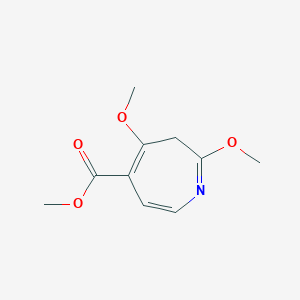![molecular formula C23H40O2 B14390665 4-[(5,9,13-Trimethyltetradecyl)oxy]phenol CAS No. 88209-99-8](/img/structure/B14390665.png)
4-[(5,9,13-Trimethyltetradecyl)oxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5,9,13-Trimethyltetradecyl)oxy]phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a long alkyl chain with multiple methyl groups, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5,9,13-Trimethyltetradecyl)oxy]phenol typically involves the alkylation of phenol with a suitable alkyl halide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, which deprotonates the phenol, making it more nucleophilic. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as phase transfer catalysts, can enhance the reaction rate and selectivity. The purification process typically involves distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-[(5,9,13-Trimethyltetradecyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate halogenation.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols
Scientific Research Applications
4-[(5,9,13-Trimethyltetradecyl)oxy]phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in drug formulations due to its phenolic structure.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 4-[(5,9,13-Trimethyltetradecyl)oxy]phenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, making it an effective antioxidant. It can also interact with enzymes and proteins, potentially inhibiting their activity. The long alkyl chain may enhance its lipophilicity, allowing it to integrate into cell membranes and affect membrane-bound processes.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylphenol
- 4-Nonylphenol
- 4-Octylphenol
Uniqueness
4-[(5,9,13-Trimethyltetradecyl)oxy]phenol is unique due to its long alkyl chain with multiple methyl groups, which imparts distinct physical and chemical properties. This structure enhances its lipophilicity and potential interactions with biological membranes, setting it apart from other phenolic compounds.
Properties
CAS No. |
88209-99-8 |
|---|---|
Molecular Formula |
C23H40O2 |
Molecular Weight |
348.6 g/mol |
IUPAC Name |
4-(5,9,13-trimethyltetradecoxy)phenol |
InChI |
InChI=1S/C23H40O2/c1-19(2)9-7-11-21(4)13-8-12-20(3)10-5-6-18-25-23-16-14-22(24)15-17-23/h14-17,19-21,24H,5-13,18H2,1-4H3 |
InChI Key |
BNXREZQVMYZEMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCCOC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


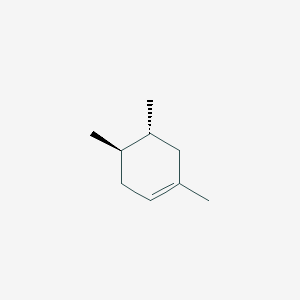
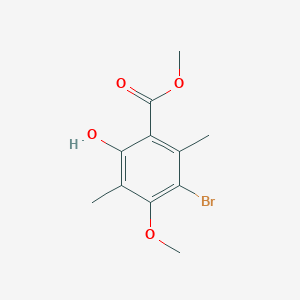
![N-[(3,5-Dichloro-2-hydroxyphenyl)methyl]acetamide](/img/structure/B14390591.png)

![3-[2-(Morpholin-4-yl)ethoxy]-1-phenylisoquinoline](/img/structure/B14390597.png)
![4-hydroxy-3-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B14390598.png)
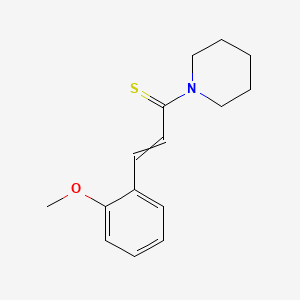
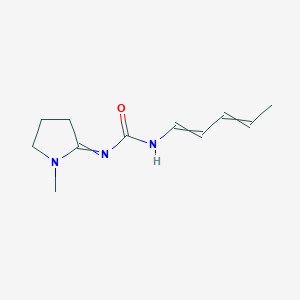
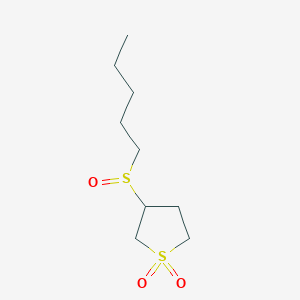
![Phenyl[1-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrolizin-5-yl]methanone](/img/structure/B14390619.png)
